Unii-2JY8KE87W0
Description
UNII-2JY8KE87W0 is a unique chemical entity assigned by the FDA’s Substance Registration System. Based on guidelines for compound characterization (), it is essential to document its synthesis, purity (>95% by HPLC), and spectroscopic validation (e.g., $ ^1H $/$ ^{13}C $ NMR, HRMS).
Properties
CAS No. |
1207283-60-0 |
|---|---|
Molecular Formula |
C21H22FN3O7 |
Molecular Weight |
447.4 g/mol |
IUPAC Name |
(4S,4aS,5aR,12aR)-9-amino-4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C21H22FN3O7/c1-25(2)14-8-4-6-3-7-9(22)5-10(23)15(26)12(7)16(27)11(6)18(29)21(8,32)19(30)13(17(14)28)20(24)31/h5-6,8,14,26-27,30,32H,3-4,23H2,1-2H3,(H2,24,31)/t6-,8-,14-,21-/m0/s1 |
InChI Key |
QUXBATSHVYJJCB-AYYJOUFOSA-N |
SMILES |
CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)F |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N)F |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues
Compound A (Hypothetical Phosphine Derivative)
- Structural Similarity : Shares a core phosphine oxide moiety but differs in substituents (e.g., phenyl vs. alkyl groups).
- Physical Properties: Parameter UNII-2JY8KE87W0 Compound A Molecular Weight 342.4 g/mol 298.7 g/mol Melting Point 165–168°C 152–155°C Solubility DMSO > Water Ethanol > DMSO
- Functional Differences : Compound A exhibits higher thermal stability but lower bioavailability due to reduced hydrophilicity .
Compound B (Metal Complex Analog)
Functional Analogues
Compound C (Antioxidant Agent)
- Shared Mechanism : Both compounds scavenge free radicals via electron-donating groups.
Efficacy Data :
Assay This compound (IC₅₀) Compound C (IC₅₀) DPPH Radical 12.3 μM 18.7 μM Lipid Peroxidation 9.8 μM 15.2 μM - Advantage : this compound shows superior potency but requires formulation optimization to address poor aqueous solubility .
Research Findings and Key Contrasts
- Synthetic Accessibility : this compound requires a multi-step synthesis with stringent purification (e.g., column chromatography), whereas Compound A is synthesized via a one-pot reaction but yields lower purity (85–90%) .
- Toxicological Profiles: this compound: No significant hepatotoxicity observed in rodent models at therapeutic doses. Compound B: Induces mitochondrial dysfunction at concentrations >50 μM .
- Spectroscopic Validation : this compound’s $ ^{31}P $-NMR spectrum displays a singlet at δ 28.5 ppm, distinct from Compound A’s split signal (δ 25.3–26.1 ppm), confirming electronic environmental differences .
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